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An In-depth Exploration of the CRAC Channel Inhibitor for Researchers and Drug Development

Professionals

Introduction

YM-58483, also known as BTP2, has emerged as a potent and selective inhibitor of a critical

cellular signaling pathway known as Store-Operated Calcium Entry (SOCE). This technical

guide provides a comprehensive overview of the biological target of YM-58483, its mechanism

of action, and the experimental methodologies used to characterize its effects. The primary

audience for this document includes researchers, scientists, and professionals involved in drug

discovery and development who are interested in the modulation of calcium signaling

pathways.

The Biological Target: The CRAC Channel
The primary biological target of YM-58483 is the Calcium Release-Activated Calcium (CRAC)

channel. CRAC channels are key players in SOCE, a fundamental process for calcium

signaling in numerous cell types, particularly in non-excitable cells like lymphocytes.[1] The

activation of CRAC channels is essential for a wide range of physiological responses, including

immune cell activation, proliferation, and cytokine production.

The CRAC channel is a complex formed by two key proteins:
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STIM1 (Stromal Interaction Molecule 1): Located in the membrane of the endoplasmic

reticulum (ER), STIM1 acts as a sensor of the ER's calcium concentration.[2]

ORAI1: This protein is the pore-forming subunit of the CRAC channel, located in the plasma

membrane.[2]

The inhibition of CRAC channels by YM-58483 effectively blocks the sustained influx of calcium

into the cell that occurs in response to the depletion of intracellular calcium stores.

Mechanism of Action
YM-58483 acts as a potent and selective blocker of CRAC channels.[3] While the precise

molecular interaction is still under investigation, evidence suggests that YM-58483 may

function as an allosteric inhibitor of the ORAI1 channel.[4] This means it likely binds to a site on

the ORAI1 protein distinct from the pore itself, inducing a conformational change that prevents

calcium from passing through. It is important to note that YM-58483 does not appear to directly

interfere with the initial steps of SOCE activation, such as the oligomerization of STIM1 or the

coupling of STIM1 to ORAI1.

Quantitative Data: Inhibitory Profile of YM-58483
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of

YM-58483 in various in vitro assays. These values highlight the compound's potency in

blocking SOCE and its downstream cellular consequences.
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Assay Cell Line/System IC50 (nM) Reference(s)

Thapsigargin-Induced

Sustained Ca²⁺ Influx
Jurkat T cells 100 [3]

T Cell Proliferation

(Mixed Lymphocyte

Reaction)

Human Peripheral

Blood Mononuclear

Cells

330 [5]

Histamine Release

(DNP Antigen-

Induced)

RBL-2H3 cells 460 [6]

Leukotriene

Production (DNP

Antigen-Induced)

RBL-2H3 cells 310 [6]

IL-5 Production

(Phytohemagglutinin-

Stimulated)

Human Peripheral

Blood Cells
125 [6]

IL-13 Production

(Phytohemagglutinin-

Stimulated)

Human Peripheral

Blood Cells
148 [6]

IL-4 and IL-5

Production

(Conalbumin-

Stimulated)

Murine Th2 T cell

clone (D10.G4.1)
~100 [7]

Table 1: Inhibitory Activity of YM-58483 on Cellular Processes.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by YM-58483 and the

general experimental workflows used to characterize its inhibitory activity.
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Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Cell Preparation Measurement Data Analysis

Seed cells in
96-well plate

Load cells with
Ca²⁺ indicator (e.g., Fura-2)

Measure baseline
fluorescence in
Ca²⁺-free buffer

Add Thapsigargin
to deplete ER Ca²⁺ stores Add YM-58483 Re-add extracellular Ca²⁺ Measure Ca²⁺ influx Calculate IC50

Click to download full resolution via product page

Workflow for Thapsigargin-Induced Ca²⁺ Influx Assay.
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Assay Setup Incubation Readout

Seed Jurkat cells
in 96-well plate

Treat with YM-58483
at various concentrations

Stimulate with mitogen
(e.g., PHA) Incubate for 48-72 hours Add proliferation reagent

(e.g., MTS, ³H-thymidine)
Measure absorbance or

radioactivity Calculate IC50

Click to download full resolution via product page

Workflow for T-Cell Proliferation Assay.

Cell Culture & Treatment Sample Collection Cytokine Detection

Culture immune cells
(e.g., PBMCs, Th2 clones) Pre-incubate with YM-58483 Stimulate with

(e.g., PHA, Conalbumin) Incubate for 24-48 hours Collect supernatant Perform ELISA for specific
cytokine (e.g., IL-5, IL-4)

Determine cytokine concentration
and calculate IC50

Click to download full resolution via product page

Workflow for Cytokine Production Assay.

Experimental Protocols
Thapsigargin-Induced Calcium Influx Assay
This assay measures the ability of YM-58483 to inhibit SOCE triggered by the depletion of

intracellular calcium stores with thapsigargin, a SERCA pump inhibitor.

Materials:

Jurkat T cells

RPMI-1640 medium supplemented with 10% FBS

Fura-2 AM or other suitable calcium indicator dye

Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺

Thapsigargin
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YM-58483

96-well black, clear-bottom plates

Fluorescence plate reader capable of ratiometric measurement

Procedure:

Cell Preparation: Seed Jurkat T cells in a 96-well plate and allow them to adhere.

Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the

manufacturer's protocol.

Baseline Measurement: Wash the cells and replace the medium with Ca²⁺-free HBSS.

Measure the baseline fluorescence ratio.

Store Depletion: Add thapsigargin to the wells to deplete the ER calcium stores.

Inhibitor Treatment: Add various concentrations of YM-58483 to the wells.

Calcium Re-addition: Add Ca²⁺-containing HBSS to the wells to initiate calcium influx through

the opened CRAC channels.

Measurement: Immediately begin measuring the fluorescence ratio over time to monitor the

influx of calcium.

Data Analysis: The increase in the fluorescence ratio after calcium re-addition represents

SOCE. Calculate the percentage of inhibition at each concentration of YM-58483 and

determine the IC50 value.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)
This assay assesses the effect of YM-58483 on the proliferation of T cells stimulated by

allogeneic cells.

Materials:

Peripheral blood mononuclear cells (PBMCs) from two different donors
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RPMI-1640 medium supplemented with 10% FBS

YM-58483

³H-thymidine or a non-radioactive proliferation assay kit (e.g., MTS)

96-well round-bottom plates

Scintillation counter or microplate reader

Procedure:

Cell Preparation: Isolate PBMCs from two healthy donors.

Assay Setup: In a 96-well plate, co-culture responder PBMCs from one donor with irradiated

stimulator PBMCs from the other donor.

Inhibitor Treatment: Add serial dilutions of YM-58483 to the co-cultures.

Incubation: Incubate the plates for 4-5 days.

Proliferation Measurement:

For ³H-thymidine incorporation: Add ³H-thymidine to the wells for the last 18-24 hours of

incubation. Harvest the cells and measure the incorporated radioactivity using a

scintillation counter.

For colorimetric assays: Add the MTS reagent according to the manufacturer's instructions

and measure the absorbance.

Data Analysis: Calculate the percentage of inhibition of proliferation at each YM-58483

concentration and determine the IC50 value.[8][9]

Histamine Release Assay
This assay measures the inhibitory effect of YM-58483 on the degranulation of mast cells.

Materials:
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RBL-2H3 cells

MEM medium supplemented with 10% FBS

Anti-DNP IgE

DNP-HSA (antigen)

YM-58483

Histamine ELISA kit or a colorimetric assay for β-hexosaminidase release

24-well plates

Procedure:

Cell Sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them overnight with

anti-DNP IgE.[10]

Inhibitor Treatment: Wash the cells and pre-incubate with various concentrations of YM-

58483 for 30 minutes.

Stimulation: Stimulate the cells with DNP-HSA to induce degranulation.

Supernatant Collection: After a 30-60 minute incubation, collect the supernatant.

Histamine Measurement: Measure the amount of histamine in the supernatant using an

ELISA kit or by measuring the activity of the co-released enzyme β-hexosaminidase.[11]

Data Analysis: Calculate the percentage of inhibition of histamine release at each YM-58483

concentration and determine the IC50 value.

Cytokine Production Assay
This assay evaluates the effect of YM-58483 on the production of specific cytokines by immune

cells.

Materials:
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Human PBMCs or a specific T cell clone (e.g., murine Th2 T cell clone D10.G4.1)[12][13][14]

Appropriate cell culture medium

Stimulating agent (e.g., Phytohemagglutinin (PHA) for PBMCs, Conalbumin for D10.G4.1)

[15][16][17]

YM-58483

ELISA kit for the cytokine of interest (e.g., IL-5, IL-4)

96-well plates

Procedure:

Cell Culture: Culture the immune cells in a 96-well plate.

Inhibitor Treatment: Pre-incubate the cells with various concentrations of YM-58483.

Stimulation: Add the appropriate stimulating agent to the wells.

Incubation: Incubate the plates for 24-48 hours to allow for cytokine production and

secretion.

Supernatant Collection: Collect the cell culture supernatant.

Cytokine Measurement: Measure the concentration of the specific cytokine in the

supernatant using an ELISA kit.

Data Analysis: Calculate the percentage of inhibition of cytokine production at each YM-

58483 concentration and determine the IC50 value.

Conclusion
YM-58483 is a valuable research tool for investigating the physiological and pathological roles

of SOCE and CRAC channels. Its high potency and selectivity make it a powerful

pharmacological agent for dissecting the intricacies of calcium signaling in various cellular

contexts. The data and protocols presented in this guide provide a solid foundation for
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researchers and drug development professionals to further explore the therapeutic potential of

targeting the STIM1-ORAI1 signaling axis. Further research into the precise molecular

interactions of YM-58483 with the CRAC channel complex will undoubtedly provide deeper

insights into the mechanism of SOCE and pave the way for the development of novel

therapeutics for a range of diseases, including autoimmune disorders and certain cancers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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